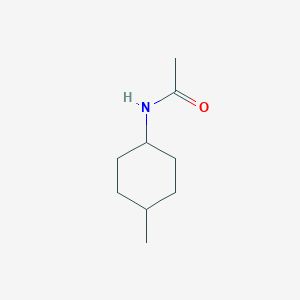
N-(4-Methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H17NO. It is a derivative of acetamide, where the acetamide group is attached to a 4-methylcyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Methylcyclohexyl)acetamide can be synthesized through the reaction of 4-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the amine reacting with the acylating agent to form the desired acetamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylcyclohexylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying amide interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(4-Methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The acetamide group may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Cyclohexylacetamide: Similar structure but lacks the methyl group on the cyclohexyl ring.
N-(4-Ethylcyclohexyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-Methylphenyl)acetamide: Contains a phenyl ring instead of a cyclohexyl ring.
Comparison: N-(4-Methylcyclohexyl)acetamide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its physical properties compared to similar compounds .
Properties
CAS No. |
60504-06-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
SZDASIWYASCDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
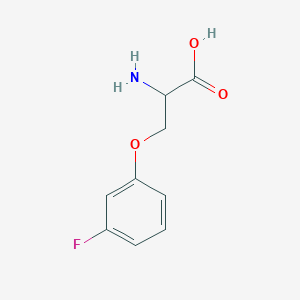
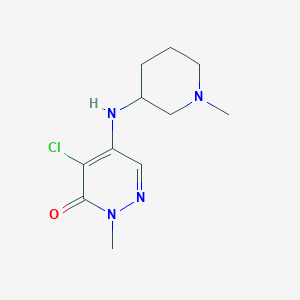
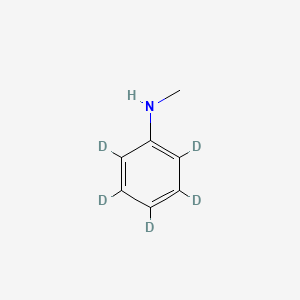
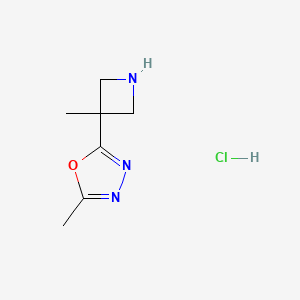
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
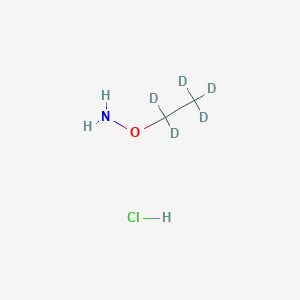

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)
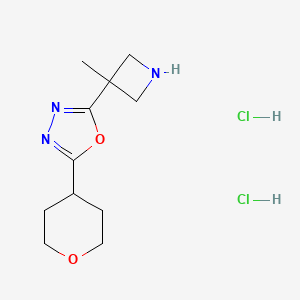
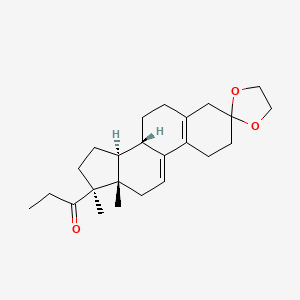
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)
